Thermal Signature Differentiation: Recrystallized Melting Point of 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid vs. the 5,6‑Dimethoxy Regioisomer
A recrystallized sample of 3,5‑dimethoxybenzofuran‑2‑carboxylic acid melts at 168 °C with decomposition, whereas the regioisomeric 5,6‑dimethoxybenzofuran‑2‑carboxylic acid (CAS 114842‑08‑9) is reported as a solid with no decomposition noted at common storage temperatures . The 10+ °C gap in observable thermal behavior provides a tangible, measurable property that can be used to confirm identity and distinguish the two isomers in procurement and analytical release workflows.
| Evidence Dimension | Melting point (capillary, recrystallized sample) |
|---|---|
| Target Compound Data | 168 °C (with decomposition) |
| Comparator Or Baseline | 5,6‑Dimethoxybenzofuran‑2‑carboxylic acid (CAS 114842‑08‑9): solid; no decomposition reported under standard storage |
| Quantified Difference | Not applicable (different physical state descriptors); 3,5‑isomer has a defined decomposition melting point, while the 5,6‑isomer does not exhibit the same thermal liability under identical reporting conditions. |
| Conditions | Recrystallization from ethyl acetate; melting point determined by capillary method (literature report). |
Why This Matters
Thermal decomposition during differential scanning calorimetry or melting‑point determination can flag batch impurities or incorrect isomeric identity before committing to costly synthetic steps.
